2-Methyl-1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one
CAS No.: 84604-47-7
Cat. No.: VC17012379
Molecular Formula: C13H22O
Molecular Weight: 194.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 84604-47-7 |
---|---|
Molecular Formula | C13H22O |
Molecular Weight | 194.31 g/mol |
IUPAC Name | 2-methyl-1-(3,5,5-trimethylcyclohex-2-en-1-yl)propan-1-one |
Standard InChI | InChI=1S/C13H22O/c1-9(2)12(14)11-6-10(3)7-13(4,5)8-11/h6,9,11H,7-8H2,1-5H3 |
Standard InChI Key | WIAFBAKTXDPMOT-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(CC(C1)(C)C)C(=O)C(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
2-Methyl-1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one features a bicyclic structure comprising a cyclohexenone ring substituted with three methyl groups at positions 3, 5, and 5, along with a 2-methylpropan-1-one side chain. The IUPAC name, 2-methyl-1-(3,5,5-trimethylcyclohex-2-en-1-yl)propan-1-one, reflects its substitution pattern. Key identifiers include:
Property | Value |
---|---|
CAS No. | 84604-47-7 |
Molecular Formula | |
Molecular Weight | 194.31 g/mol |
InChI Key | WIAFBAKTXDPMOT-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(CC(C1)(C)C)C(=O)C(C)C |
The compound’s stereochemistry is defined by the cyclohexenone ring’s double bond at position 2, which imposes rigidity and influences its reactivity .
Comparative Analysis with Structural Analogs
A closely related analog, 1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one (CAS 84604-63-7), lacks the 2-methyl group on the propanone side chain. This structural difference reduces its molecular weight to 180.29 g/mol () and alters physicochemical properties such as boiling point and solubility . Computational studies suggest that the additional methyl group in the target compound enhances steric hindrance, potentially affecting its interaction with biological targets or catalysts .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-Methyl-1-(3,5,5-trimethyl-2-cyclohexen-1-yl)propan-1-one likely involves Friedel-Crafts acylation, a method commonly used for introducing ketone groups into aromatic or cyclic systems. A proposed pathway includes:
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Cyclohexenone precursor preparation: 3,5,5-Trimethyl-2-cyclohexen-1-one is synthesized via aldol condensation of mesityl oxide with acetone.
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Acylation: The cyclohexenone reacts with isobutyryl chloride in the presence of a Lewis acid catalyst (e.g., ) to introduce the propan-1-one group.
Yield optimization remains undocumented, but analogous reactions for similar compounds report efficiencies of 60–75% under controlled conditions .
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